2-((1-(3-Methylthiophen-2-yl)ethyl)amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(3-Methylthiophen-2-yl)ethyl)amino)propan-1-ol is a compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are important heterocyclic compounds with a wide range of applications in medicinal chemistry and material science . This compound is of interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-Methylthiophen-2-yl)ethyl)amino)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylthiophene with an appropriate alkylating agent to introduce the ethyl group at the 2-position. The final step involves the reduction of the intermediate to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((1-(3-Methylthiophen-2-yl)ethyl)amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((1-(3-Methylthiophen-2-yl)ethyl)amino)propan-1-ol has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 2-((1-(3-Methylthiophen-2-yl)ethyl)amino)propan-1-ol is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
(1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: This compound is similar in structure and is used as an intermediate in the synthesis of antidepressants.
Thiophene derivatives: Other thiophene-based compounds, such as suprofen and articaine, have similar pharmacological properties and applications.
Uniqueness
2-((1-(3-Methylthiophen-2-yl)ethyl)amino)propan-1-ol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H17NOS |
---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
2-[1-(3-methylthiophen-2-yl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C10H17NOS/c1-7-4-5-13-10(7)9(3)11-8(2)6-12/h4-5,8-9,11-12H,6H2,1-3H3 |
InChI Key |
MOLHCKKOVAEJLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.